Tantalum carbide (TaC)

Catalog No.
S1510974
CAS No.
12070-06-3
M.F
CH4Ta
M. Wt
196.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tantalum carbide (TaC)

CAS Number

12070-06-3

Product Name

Tantalum carbide (TaC)

IUPAC Name

methane;tantalum

Molecular Formula

CH4Ta

Molecular Weight

196.99 g/mol

InChI

InChI=1S/CH4.Ta/h1H4;

InChI Key

SLVPOVIZFDXMPC-UHFFFAOYSA-N

SMILES

C.[Ta]

Canonical SMILES

C.[Ta]

Tantalum carbide is a binary chemical compound composed of tantalum and carbon, with the empirical formula TaC. This compound is characterized by its extreme hardness, high melting point (over 3,800 °C), and metallic electrical conductivity, making it a valuable material in various industrial applications. Tantalum carbide appears as a brown-gray powder and is known for its brittle yet refractory nature, which allows it to withstand high temperatures without deforming

  • Fine dust inhalation: Inhalation of TaC dust can irritate the respiratory system.
  • Eye irritation: Contact with TaC dust can irritate the eyes.
" class="citation ml-xs inline" data-state="closed" href="https://www.azonano.com/article.aspx?ArticleID=3390" rel="nofollow noopener" target="_blank"> . These characteristics make it particularly valuable in high-performance applications where both strength and electrical conductivity are essential.

, primarily involving the reduction of tantalum oxides or tantalum pentoxide with carbon. The general reaction for producing tantalum carbide from tantalum pentoxide can be represented as follows:

Ta2O5+5C2TaC+5CO\text{Ta}_2\text{O}_5+5\text{C}\rightarrow 2\text{TaC}+5\text{CO}

This reaction typically occurs at temperatures between 1,500 °C and 2,000 °C in inert atmospheres such as argon or vacuum . Another method involves the direct combination of tantalum and graphite powders at similar high temperatures .

Tantalum carbide can be synthesized through various methods:

  • Reduction-Carburization: Involves heating tantalum pentoxide with carbon at high temperatures (1,600 °C to 2,000 °C) in an inert atmosphere.
  • Direct Combination: Mixing tantalum and graphite powders and heating them to approximately 2,000 °C.
  • Self-Propagating High-Temperature Synthesis: A method that allows for the production of tantalum carbide directly from elemental components under specific conditions .

These methods yield powders with varying stoichiometries and properties depending on the specific conditions employed during synthesis.

Interaction studies involving tantalum carbide have primarily focused on its mechanical properties when combined with other materials. For instance, research has shown that adding tantalum carbide to silicon-based ceramics enhances fracture toughness due to the mismatch in thermal expansion coefficients between the two materials. This property helps prevent crack propagation during thermal cycling . Additionally, studies have explored the effects of tantalum carbide on the microstructure and mechanical performance of composite materials, indicating improved strength and durability when used as an additive .

Tantalum carbide shares similarities with several other refractory carbides. Here are some comparable compounds:

CompoundHardness (Mohs)Melting Point (°C)Unique Properties
Tantalum Carbide~9>3800High electrical conductivity
Titanium Carbide~9~3,200Excellent wear resistance
Zirconium Carbide~8-9~3,300High oxidation resistance
Silicon Carbide~9-10~2,730Wide bandgap semiconductor
Hafnium Carbide~8-9~3,900High melting point

Tantalum carbide stands out for its combination of extreme hardness and metallic conductivity along with its superconducting properties at low temperatures

The history of tantalum carbide research is intrinsically linked to the discovery and isolation of tantalum itself. Tantalum was discovered in Sweden in 1802 by Anders Gustaf Ekeberg in mineral samples from Sweden and Finland. The element was named after Tantalus, a figure from Greek mythology who was eternally punished by having food and water just beyond his reach – an allusion to the difficulty scientists faced in isolating and dissolving the element's oxide.

The initial research into tantalum carbides emerged from the broader scientific investigation of refractory materials—substances capable of withstanding extremely high temperatures without degradation. By the mid-19th century, chemists had begun systematically exploring carbides of transition metals, establishing the foundation for the eventual synthesis of tantalum carbide. This early period of research was characterized by limited experimental capabilities and incomplete understanding of the chemical structures involved, but it laid crucial groundwork for later developments.

First Synthesis by Joly (1876)

The first documented synthesis of tantalum carbide is attributed to Joly in 1876. According to historical records, Joly produced tantalum carbide by heating a mixture of tantalum pentoxide (or tantalites) and sodium carbonate (Na₂CO₃) with carbon at approximately 1500°C. This groundbreaking work was published in scientific literature in Ann. Sci. Ecole Normale, vol. 6, pp. 142-148, 1877.

Joly's method, while pioneering, lacked precise control over the stoichiometry of the product. Nevertheless, this initial synthesis represented a significant achievement in high-temperature chemistry and opened the door to further exploration of tantalum carbide's properties and potential applications. The high-temperature reaction discovered by Joly remains fundamentally similar to some modern production methods, though significantly refined and optimized over the subsequent century and a half.

Evolution of TaC Research Through the 21st Century

Following Joly's initial synthesis, research on tantalum carbide progressed relatively slowly through the late 19th and early 20th centuries. The challenging nature of working with high-temperature materials and the limited industrial applications at the time contributed to this measured pace of development.

A significant acceleration in tantalum carbide research occurred during the mid-20th century, particularly in the post-World War II era. This period saw growing interest in refractory materials for aerospace and defense applications, driving more systematic investigations into the properties and synthesis methods of tantalum carbide. In the 1960s, demand for high-temperature materials by the nascent aerospace industry prompted the United States Air Force Materials Laboratory to fund the development of ultra-high-temperature ceramics (UHTCs), including tantalum carbide. These materials were investigated for use in hypersonic vehicles such as the Boeing X-20 Dyna-Soar and the Space Shuttle.

Research on UHTCs, including TaC, was largely abandoned after the mid-century pioneering work due to the completion of the Space Shuttle missions and the elimination of the Air Force spaceplane development. However, approximately three decades later, research interest was rekindled as new applications and improved synthesis techniques emerged.

The 21st century has witnessed a renaissance in tantalum carbide research, characterized by several key developments:

  • Improved precision in measuring properties: New tests have conclusively determined that TaC has a melting point of 3,768°C, lower than the previously estimated 3,880°C but still among the highest for binary compounds.

  • Advanced synthesis methods: Techniques such as high pressure and high temperature (HPHT) sintering, laser ablation in organic solvents, and single-step synthesis processes have been developed, allowing for better control over particle size, morphology, and purity.

  • Nanoscale research: The production of tantalum carbide nanoparticles with various morphologies, including core/shell structures, has opened new avenues for applications in catalysis, electronics, and biomedicine.

  • Computational modeling: First-principles calculations have provided insights into the mechanical behavior and deformation mechanisms of TaC at the atomic level, facilitating the rational design of TaC-based materials.

Recent research published in 2020 demonstrated the successful synthesis of high-quality densified TaC samples at 5.5 GPa and 1400°C using the HPHT sintering method, with Vickers hardness measured at 20.9 GPa. This value closely matches the theoretically calculated ideal indentation strength of 23.3 GPa, highlighting the significant progress in both experimental and computational approaches to TaC research.

Taxonomy and Classification in Materials Science

In the broader taxonomy of materials science, tantalum carbide occupies a specific position within several overlapping classifications:

  • Refractory Materials: Tantalum carbide is classified as a refractory material, defined by its extremely high melting point and thermal stability. Refractories are typically considered to be materials with refractoriness greater than 1,500°C.

  • Transition Metal Carbides (TMCs): As a compound formed between carbon and the transition metal tantalum, TaC belongs to the family of transition metal carbides, which generally exhibit high hardness, high melting points, and metallic electrical conductivity.

  • Ultra-High Temperature Ceramics (UHTCs): TaC is categorized as an ultra-high temperature ceramic, capable of withstanding extreme temperatures above 2,000°C without significant degradation. Other notable UHTCs include hafnium carbide (HfC), zirconium diboride (ZrB₂), and hafnium diboride (HfB₂).

  • Cermets: When processed into composite materials by sintering with metallic binders, TaC falls under the category of cermets—ceramic-metal composites that combine the hardness of ceramics with the toughness of metals.

  • Binary Carbides: Chemically, TaC belongs to the class of binary carbides, containing only two elements: tantalum and carbon. However, it's important to note that TaC exists across a range of compositions with the empirical formula TaCₓ, where x usually varies between 0.4 and 1.

In the context of crystal chemistry, tantalum carbide with x = 0.7–1.0 adopts a cubic rock-salt crystal structure, while TaC₀.₅ has two major crystalline forms—a more stable trigonal structure with an anti-cadmium iodide-type arrangement, and a hexagonal lattice that forms at temperatures around 2,000°C.

From a mineralogical perspective, naturally occurring tantalum carbide is classified as the rare mineral tantalcarbide, which was initially thought to be native tantalum when discovered in 1909, renamed to tantalum carbide in 1926, and finally designated as tantalcarbide in 1966.

Carbothermal reduction represents one of the most established methodologies for tantalum carbide synthesis, involving the high-temperature reaction between tantalum oxide and carbon sources under controlled atmospheric conditions [1] [2]. The fundamental reaction proceeds according to the stoichiometric equation: tantalum pentoxide plus seven carbon atoms yielding two tantalum carbide units and five carbon monoxide molecules [9]. This process typically requires temperatures ranging from 1200 to 1700 degrees Celsius, depending on the specific precursor materials and desired particle characteristics [1] [2].

Sol-gel coupled carbothermal reduction has emerged as a particularly effective approach for producing nanosized tantalum carbide powders [9]. This methodology combines the advantages of homogeneous mixing achieved through sol-gel processing with the efficiency of carbothermal reduction, enabling synthesis at relatively lower temperatures of approximately 1200 degrees Celsius [9]. The technique yields particles with sizes ranging from 20 to 40 nanometers and achieves relative densities between 95 and 97 percent [9].

Concentrated solar energy applications have been successfully employed for carbothermal reduction synthesis, utilizing tantalum pentachloride and synthesized phenolic resin as precursor materials [2]. This approach demonstrates the versatility of carbothermal reduction methods and their adaptability to alternative energy sources [2]. The resulting tantalum carbide particles exhibit sizes between 40 and 80 nanometers with relative densities ranging from 88 to 93 percent [2].

Microwave-assisted carbothermal reduction has shown significant promise for accelerating synthesis kinetics and reducing processing times [6] [19]. Comparative studies with titanium carbide synthesis demonstrate that microwave heating enables carbothermal reduction to commence at temperatures as low as 950 degrees Celsius, significantly lower than conventional heating methods [19] [22]. The microwave approach reduces reaction times to approximately 30 minutes while maintaining product quality and achieving particle sizes between 30 and 50 nanometers [19] [22].

Research findings indicate that the carbothermal reduction mechanism involves initial formation of intermediate carbide phases before complete conversion to tantalum monocarbide [1] [3]. The reaction kinetics are strongly dependent on temperature, with significant gas evolution beginning around 1200 degrees Celsius and reaching completion at temperatures exceeding 2100 degrees Celsius under vacuum conditions [35]. Process optimization studies demonstrate that uniform stoichiometric mixtures of fine powders achieve near-complete conversion with finishing pressures below one micron [35].

Synthesis MethodTemperature (°C)Time (hours)AtmosphereParticle Size (nm)Relative Density (%)
Sol-gel + Carbothermal12001.0Vacuum/Argon20-4095-97
Direct Carbothermal1300-170010-20Argon/Nitrogen50-20085-92
Microwave Carbothermal950-14000.5Argon30-50Not Available
Phenolic Resin Route14002Argon50-10090-95
Concentrated Solar Energy1000-14001-2Argon40-8088-93

High Pressure/High Temperature Sintering Methods

High Pressure/High Temperature sintering methodologies represent advanced fabrication approaches that enable the production of ultra-dense tantalum carbide ceramics with exceptional mechanical properties [7] [24]. These techniques typically employ pressures ranging from 5.5 to 14.0 gigapascals combined with temperatures between 1000 and 1600 degrees Celsius to achieve densification levels approaching theoretical maximum values [7] [24] [26].

Research conducted at 5.5 gigapascals and 1300 degrees Celsius demonstrates optimal sintering conditions, achieving relative densities of 97.7 percent with corresponding Vickers hardness values of 21.0 gigapascals [7] [24]. The fracture toughness under these conditions reaches 7.4 megapascals per square root meter, while the Young's modulus attains 457 gigapascals [7]. These mechanical properties represent significant improvements over conventional sintering approaches and align closely with theoretical predictions [7] [24].

Extended high pressure processing at 8.6 gigapascals and 1400 degrees Celsius for 60 minutes yields even higher densification levels of 98.5 percent [26]. Further increases in pressure to 14.0 gigapascals enable processing at elevated temperatures of 1600 degrees Celsius, achieving maximum relative densities of 99.2 percent [26]. The corresponding grain refinement under extreme pressure conditions results in grain sizes decreasing from 150 nanometers at moderate pressures to 75 nanometers at maximum pressure conditions [7] [26].

Microstructural analysis reveals that High Pressure/High Temperature processing promotes the formation of nanosized grain structures that contribute significantly to enhanced mechanical properties [7] [24]. The relationship between pressure, temperature, and resulting microstructure demonstrates that higher pressures facilitate grain boundary mobility while simultaneously restricting grain growth [7]. This phenomenon leads to the development of uniform microstructures with improved fracture resistance and hardness characteristics [7] [24].

Mechanical property optimization through High Pressure/High Temperature sintering shows a direct correlation between processing parameters and final material characteristics [7] [24]. Vickers hardness values increase progressively from 18.5 gigapascals at moderate conditions to 23.3 gigapascals under extreme pressure conditions [7] [26]. Fracture toughness similarly improves from 6.2 to 8.1 megapascals per square root meter as pressure and temperature parameters are optimized [7] [26].

Pressure (GPa)Temperature (°C)Time (minutes)Relative Density (%)Vickers Hardness (GPa)Fracture Toughness (MPa·m^0.5)Grain Size (nm)
5.510003092.518.56.2150
5.511003095.219.86.8120
5.513003097.721.07.4100
8.614006098.522.17.885
14.0160012099.223.38.175

Mesoporous Graphitic Carbon Nitride-Based Synthesis Routes

Mesoporous graphitic carbon nitride templates provide innovative synthesis pathways for producing tantalum carbide nanoparticles with controlled phase composition and morphological characteristics [8] [33]. This methodology utilizes the reactive nature of mesoporous graphitic carbon nitride as both a carbon source and structural template, enabling precise control over the final product composition through manipulation of synthesis parameters [8] [33].

Temperature-dependent phase evolution studies demonstrate that reaction temperatures between 1023 and 1573 Kelvin enable selective formation of different tantalum-containing phases [8] [33]. At lower temperatures of 1023 Kelvin under ammonia atmosphere, the primary product consists of tantalum nitride with pentavalent tantalum oxidation states [8]. Intermediate temperatures between 1173 and 1323 Kelvin under nitrogen atmosphere yield mixed phases containing tantalum nitride, tantalum carbonitride, and tantalum carbide [8] [33].

Pure tantalum carbide formation occurs at elevated temperatures of 1573 Kelvin when employing high carbon nitride to tantalum precursor ratios [8] [33]. The carbon nitride template ratio emerges as a critical parameter, with ratios of 5:1 or higher favoring carbide formation over nitride phases [8]. This selectivity results from the dual role of mesoporous graphitic carbon nitride as both a carbon donor and template structure [8] [33].

Surface area characteristics of the resulting tantalum carbide products show systematic increases with higher carbon nitride template ratios, ranging from 45 square meters per gram at low ratios to 150 square meters per gram at optimized conditions [8]. Particle size distributions correspondingly increase from 5-10 nanometers to 20-30 nanometers as template ratios and processing temperatures are elevated [8] [33]. These morphological changes reflect the template-directed growth mechanism inherent in this synthesis approach [8].

Carrier gas selection significantly influences product composition and phase purity [8] [33]. Ammonia carrier gas promotes complete template gasification and exclusive formation of tantalum nitride phases [8]. Nitrogen carrier gas enables selective carbide formation while preserving template structural characteristics [8] [33]. The gasification products have been confirmed through mass spectroscopy analysis, validating the proposed reaction mechanisms [8].

Temperature (°C)C₃N₄/Ta RatioCarrier GasProduct PhaseSurface Area (m²/g)Particle Size (nm)Carbon Content (%)
10231:1AmmoniaTantalum Nitride455-1015
11732:1NitrogenTantalum Nitride + Tantalum Carbonitride658-1525
13233:1NitrogenTantalum Carbide + Tantalum Carbonitride8512-2035
14734:1NitrogenTantalum Carbide (major)12015-2545
15735:1NitrogenTantalum Carbide (pure)15020-3055

Green Synthesis via Natural Polymer Pyrolysis

Green synthesis methodologies utilizing natural polymer pyrolysis represent environmentally sustainable approaches for tantalum carbide production, leveraging biodegradable polysaccharides as carbon sources and complexing agents [5] [14]. Gum karaya emerges as a particularly effective natural polymer due to its excellent complexation properties with tantalum oxide precursors and its ability to generate uniform carbon distributions during pyrolysis [5] [14].

The synthesis mechanism involves formation of tantalum oxide-natural polymer complexes through ion chelation, followed by controlled pyrolysis to generate in-situ carbon for subsequent carbothermal reduction [5] [14]. Fourier transform infrared spectroscopy analysis confirms the formation of tantalum-oxygen-carbon linkages at 1171 and 821 wavenumbers, indicating successful complexation between the natural polymer and tantalum oxide [14]. The pyrolysis process initiates around 200 degrees Celsius with polymer chain decomposition, proceeding through carbonization at 300 degrees Celsius, and culminating in carbothermal reduction beginning at 1130 degrees Celsius [14].

Thermogravimetric analysis reveals distinct mass loss stages corresponding to moisture evaporation, polymer decomposition, carbonization, and final carbothermal reduction [14]. The most significant mass loss occurs at 1400 degrees Celsius, corresponding to carbon monoxide evolution during tantalum carbide formation [14]. Complete conversion to tantalum carbide requires processing temperatures of 1500 degrees Celsius under argon atmosphere for one hour [5] [14].

Morphological characterization demonstrates that natural polymer pyrolysis yields near-spherical tantalum carbide particles with average sizes of 200 nanometers [5] [14]. These particles exhibit significantly smaller dimensions compared to commercial tantalum carbide powders, which typically form larger agglomerates of approximately 5 micrometers [5] [14]. The refined particle size contributes to enhanced reactivity and improved sintering characteristics [5] [14].

Oxidation resistance studies reveal that synthesized tantalum carbide begins oxidation at 420 degrees Celsius, compared to 500 degrees Celsius for commercial powders [5] [14]. This lower oxidation onset temperature reflects the higher surface reactivity of nanosized particles [5]. However, the presence of residual carbon from pyrolysis can serve as a beneficial sintering aid during subsequent densification processes [5] [14].

Lattice parameter measurements yield values of 4.451 Angstroms for gum karaya-derived tantalum carbide, closely matching literature values and confirming the formation of pure cubic tantalum carbide [5] [14]. The synthesis achieves yields of approximately 85 percent with theoretical mass gain calculations indicating the presence of minor amounts of free carbon, which can enhance densification behavior [5] [14].

Natural PolymerMetal SourcePyrolysis Temperature (°C)Heating Rate (°C/min)Final Product Size (nm)Yield (%)Oxidation Onset (°C)Lattice Parameter (Å)
Gum KarayaTantalum Pentoxide150010200854204.451
CelluloseTantalum Pentachloride140010150784504.449
ChitosanTantalum Pentoxide13505120724804.447
StarchTantalum Pentachloride13005180804604.450
AlginateTantalum Pentoxide125010140754704.448

Fluorine-Free Etching Methods for 2D Tantalum Carbide MXenes

Fluorine-free etching methodologies address environmental and health concerns associated with conventional hydrofluoric acid-based MXene synthesis while potentially improving the stability and properties of two-dimensional tantalum carbide materials [11] [15]. These alternative approaches encompass electrochemical etching, Lewis acid molten salt etching, and halogen-based etching techniques [11] [15].

Electrochemical etching utilizes hydrochloric acid as an environmentally benign alternative to hydrofluoric acid, employing controlled potential application to selectively remove aluminum layers from tantalum aluminum carbide precursors [11] [18]. The process requires precise control of electrochemical potential and etching duration to prevent over-etching of tantalum atoms from the resulting tantalum carbide MXene product [11] [18]. Binary aqueous electrochemical systems incorporating ammonium chloride and tetramethylammonium hydroxide achieve MXene yields exceeding 90 percent with mono- and bilayer structures [11] [19].

Thermal-assisted electrochemical etching extends the methodology beyond titanium-based systems to include tantalum carbide MXenes [11] [20]. Mild heating accelerates aluminum atom etching while preserving MXene structural integrity [11] [20]. The incorporation of conductive carbon black additives and porous carbon fiber cloth substrates enables higher current densities and accelerated electrochemical etching processes [11] [20].

Lewis acid molten salt etching employs copper chloride or cadmium bromide salts at temperatures around 750 degrees Celsius to selectively etch MAX phase precursors [11] [21] [22]. The Lewis acid cation and anion function analogously to hydrogen and fluoride ions in aqueous etching systems [11] [21]. This methodology produces MXenes with uniform surface terminations and enables synthesis of compositions difficult to achieve through conventional etching [11] [37].

Halogen-based etching utilizes the high reactivity of iodine, bromine, or chlorine with aluminum atoms in MAX phase structures [11] [42]. Iodine etching at elevated temperatures between 60 and 100 degrees Celsius effectively reduces aluminum content from 16.7 to 0.9 weight percent [11] [42]. The resulting MXenes exhibit larger lateral sizes exceeding 1.8 micrometers compared to conventional hydrofluoric acid-etched materials [11] [42].

Surface termination control emerges as a significant advantage of fluorine-free etching methods [11] [15]. These techniques produce MXenes with oxygen, hydroxyl, chloride, or bromide terminations rather than fluoride groups [11] [15]. The absence of fluoride terminations improves electrical conductivity and electrochemical performance [11] [15]. Areal capacitance values reach 220 millifarads per square centimeter for electrochemically etched materials, significantly exceeding hydrofluoric acid-etched counterparts [11] [19].

Spark Plasma Sintering Approaches

Spark Plasma Sintering represents an advanced consolidation technique that enables rapid densification of tantalum carbide powders through the application of simultaneous uniaxial pressure and pulsed direct current [12] [21]. This methodology achieves sintering temperatures up to 500 degrees Celsius lower than conventional methods while significantly reducing processing times to minutes rather than hours [12].

The fundamental mechanism involves high-energy spark discharges that generate localized heating and enhance diffusion kinetics [12]. Direct current flow through the sintered material enables high heating rates while promoting particle surface cleaning through elimination of adsorbed gases and oxide films [12]. The resulting activated particle contacts facilitate enhanced densification at reduced temperatures [12].

Processing parameter optimization studies demonstrate that temperatures between 1800 and 2200 degrees Celsius, combined with pressures from 30 to 70 megapascals, enable systematic control of densification behavior [12]. Heating rates of 100 degrees Celsius per minute ensure rapid processing while maintaining temperature uniformity [12]. Holding times ranging from 5 to 15 minutes provide sufficient consolidation without excessive grain growth [12].

Densification behavior shows progressive improvement with increasing temperature and pressure parameters [12]. Relative densities increase from 94.5 percent at 1800 degrees Celsius and 30 megapascals to 99.1 percent at 2200 degrees Celsius and 70 megapascals [12]. Correspondingly, grain sizes increase from 0.8 to 2.8 micrometers as processing conditions become more aggressive [12].

Electrical and thermal properties of Spark Plasma Sintered tantalum carbide demonstrate systematic improvements with increasing densification [12]. Electrical resistivity decreases from 48 to 38 micro-ohm centimeters as density increases [12]. Thermal conductivity correspondingly improves from 20 to 28 watts per meter Kelvin with enhanced densification [12]. These property improvements reflect the elimination of porosity and enhancement of inter-particle connectivity [12].

Comparative studies with commercial tantalum carbide powders reveal significant advantages when incorporating small percentages of nanosized tantalum carbide as sintering aids [5] [14]. Addition of 5 weight percent nanosized tantalum carbide to commercial powders enables densification initiation at 1100 degrees Celsius, compared to 1500 degrees Celsius for unmodified commercial material [5] [14]. The resulting density improvement reaches 98 percent compared to 78 percent for commercial powder alone [5] [14].

Temperature (°C)Pressure (MPa)Heating Rate (°C/min)Holding Time (min)Relative Density (%)Grain Size (μm)Electrical Resistivity (μΩ·cm)Thermal Conductivity (W/m·K)
180030100594.50.84820
190040100596.21.24522
2000501001098.01.54224
2100601001098.82.14026
2200701001599.12.83828

Co-Flux Methods for Single Crystal Growth

Co-flux methodologies provide sophisticated approaches for growing high-quality tantalum carbide single crystals through the utilization of molten flux solvents that facilitate crystallization from incongruently melting compositions [13]. These techniques enable the synthesis of large-scale crystals ranging from 2 to 15 centimeters while maintaining compositional homogeneity and structural perfection [13].

The fundamental principle involves dissolving tantalum carbide components in molten flux media, followed by controlled cooling to achieve supersaturation and subsequent crystallization [13]. Flux selection depends on the solubility characteristics of tantalum carbide and the desired crystal properties [13]. Common flux systems include metallic solvents, halide melts, and oxide-based compositions that provide appropriate solubility and thermal stability [13].

Traveling solvent floating zone techniques represent advanced variations of flux growth methods specifically adapted for tantalum carbide synthesis [13]. The traveling solvent, typically packed as a pellet at the end of the seed rod, maintains lower density than the feed rod and floats on the molten zone [13]. This configuration ensures that crystallites settling on the seed rod maintain the targeted composition throughout the growth process [13].

Concentration gradient utilization emerges as a critical factor in achieving high-quality single crystal growth [13]. The establishment of controlled concentration gradients within the flux medium drives crystallization in regions of supersaturation while preventing uncontrolled nucleation [13]. Temperature gradients, pressure variations, and compositional gradients can all be employed to optimize the crystallization environment [13].

Seeded growth techniques enable the production of larger crystals by utilizing small crystallites from initial growth attempts as nucleation centers for subsequent synthesis [13]. This approach can increase crystal dimensions by factors of two to three compared to spontaneous nucleation methods [13]. The seeded growth process requires careful matching of thermal expansion coefficients and crystallographic orientations to prevent defect formation [13].

Process optimization for tantalum carbide single crystal growth requires consideration of the extremely high melting temperature of 4153 Kelvin and the associated challenges in maintaining stable flux conditions [26]. Alternative approaches utilizing high-pressure synthesis environments enable crystal growth at more manageable temperatures while achieving the pressure conditions necessary for stable tantalum carbide formation [26]. The laser-heated diamond anvil cell technique has demonstrated successful tantalum carbide synthesis at pressures between 8.6 and 14 gigapascals [26].

The prediction of crystal structures in tantalum carbide has been revolutionized through the application of advanced computational methodologies. Density functional theory (DFT) calculations have emerged as the primary tool for understanding the structural properties of TaC systems [1] [2] [3]. The Vienna Ab Initio Simulation Package (VASP) in conjunction with the CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization) method has been successfully employed to identify the global structural minimum of TaC, confirming the cubic rock salt structure with Fm-3m symmetry as the ground state [1].

Evolutionary algorithms have proven particularly effective for structure prediction in tantalum carbide systems. The USPEX (Universal Structure Predictor: Evolutionary Xtallography) algorithm has been utilized to search for stable TaC compositions, generating over 10,850 unique configurations for cubic TaC systems within 24-atom primitive supercells [4]. These calculations have revealed that stoichiometric TaC adopts a cubic rock salt structure with space group Fm-3m, characterized by a lattice parameter of 4.475 Å, which shows excellent agreement with experimental measurements of 4.455 Å [1].

Advanced structure prediction methods have also incorporated cluster expansion techniques to explore the thermodynamic stability of non-stoichiometric TaC compositions. The cluster expansion method has been employed to evaluate the phase stability of TaC_x systems where 0 ≤ x ≤ 1, utilizing effective cluster interactions to predict stable atomic configurations [4]. This approach has successfully identified three thermodynamically stable tantalum carbides: cubic TaC, face-centered orthorhombic TaC₀.₈₃₃, and hexagonal Ta₂C.

First-principles calculations based on the strain-stress method have been developed to predict mechanical properties and structural stability under extreme conditions. These calculations have revealed that TaC exhibits an ideal indentation strength of approximately 23.3 GPa in the (1-10) [5] direction, providing crucial insights into the relationship between crystal structure and mechanical behavior [1].

Vacancy Formation and Defect Studies in TaC

The study of vacancy formation and defect structures in tantalum carbide represents a critical aspect of understanding its non-stoichiometric nature. Carbon vacancies in TaC have been extensively investigated using density functional theory calculations, revealing formation energies ranging from 1.5 to 2.5 eV depending on the local chemical environment [2] [6] [7]. These relatively low formation energies explain the observed tendency of TaC to deviate from stoichiometry under typical synthesis conditions.

Comprehensive defect studies have demonstrated that carbon vacancy formation is energetically favorable under tantalum-rich conditions, while carbon-rich conditions still permit vacancy formation in certain transition metal carbides including TaC [7]. The vacancy formation energy is significantly influenced by the electronic structure, with calculations showing that carbon vacancies introduce additional negative charge in the vicinity of tantalum atoms, leading to a redistribution of electronic states [6].

Statistical studies of vacancy diffusion in TaC have revealed distinct mechanisms for metal and carbon vacancy migration. Carbon diffusion occurs through single-vacancy jumps on the carbon sublattice with migration energies of 0.8-1.2 eV, while tantalum diffusion is mediated by more complex processes involving divacancies and trivacancies with considerably higher activation energies of 7.66 eV [2]. These findings demonstrate that carbon diffusion is extremely fast compared to tantalum diffusion, with significant implications for phase stability and microstructural evolution.

Advanced computational studies have identified the formation of ordered vacancy structures in substoichiometric TaC. The investigation of various vacancy configurations has revealed that specific arrangements of carbon vacancies can lead to energetically favorable ordered phases, such as the face-centered orthorhombic TaC₀.₈₃₃ structure, which exhibits a formation energy below that of the disordered configuration [4].

Experimental characterization of defect states in substoichiometric tantalum carbide has been performed using X-ray photoelectron spectroscopy, revealing systematic shifts in core-level binding energies as carbon content decreases. These studies have shown that tantalum 4f and 4d binding energies shift toward the Fermi level by approximately 0.8 eV as the carbon content decreases from TaC₁.₀ to TaC₀.₅, indicating significant electronic structure modifications due to vacancy formation [6].

Phase Stability Research in Ta-C Systems

The phase stability of the tantalum-carbon system has been extensively studied through both experimental and theoretical approaches, revealing a complex phase diagram with multiple stable and metastable phases. The primary stable phases include the γ-TaC phase with a rock salt structure, the α-Ta₂C phase with a hexagonal anti-cadmium iodide structure, and the ζ-Ta₄C₃ phase with a trigonal crystal structure [8] [9] [10].

Comprehensive thermodynamic analysis has established that the γ-TaC phase is stable over the composition range TaC₀.₈₂ to TaC₁.₀ at low temperatures, while the α-Ta₂C phase is stable in the range TaC₀.₄₄ to TaC₀.₅ [10]. The ζ-Ta₄C₃ phase exhibits stability over a narrow composition range from TaC₀.₆₅ to TaC₀.₆₈ and is characterized by significant structural vacancy concentrations [10].

Phase transformation studies have revealed that the stability of different tantalum carbide phases is strongly temperature-dependent. The α-Ta₂C phase undergoes an allotropic transformation at approximately 2300 K, transitioning from the stable α-form to the β-form at higher temperatures [8]. The ζ-Ta₄C₃ phase is stable over a wide temperature range from 300 K to 2400 K, making it accessible for experimental synthesis and characterization [10].

Recent first-principles calculations utilizing cluster expansion methods have identified additional stable phases in the Ta-C system. The prediction of face-centered orthorhombic TaC₀.₈₃₃ as a thermodynamically stable phase at 0 K represents a significant advancement in understanding the phase stability landscape [4]. This phase is stabilized by the ordering of carbon atoms and vacancies on the carbon sublattice, with an order-disorder transition temperature estimated at approximately 1780 K.

Experimental validation of phase stability predictions has been achieved through high-temperature synthesis and characterization studies. Hot isostatic pressing experiments have confirmed the formation of multiple phases in the Ta-C system, with microstructural analysis revealing the precipitation sequence TaC → Ta₄C₃ → Ta₂C as carbon content decreases [8]. These studies have demonstrated that the precipitation sequence is paramount in controlling grain morphology and microstructural evolution.

Thermodynamically Stable Phases of Tantalum Carbides

The thermodynamic stability of tantalum carbide phases has been comprehensively characterized through advanced computational methods and experimental validation. Four principal thermodynamically stable phases have been identified: cubic TaC, face-centered orthorhombic TaC₀.₈₃₃, hexagonal Ta₂C, and the metastable ζ-Ta₄C₃ phase [4] [11].

The cubic TaC phase represents the most stable configuration at stoichiometric composition, with a formation energy of -10.6 eV per atom relative to the constituent elements [1]. This phase adopts the rock salt structure with space group Fm-3m and exhibits metallic bonding characteristics combined with significant covalent character in the tantalum-carbon bonds. The stability of this phase extends over the composition range TaC₀.₈₂ to TaC₁.₀, making it the most commonly observed phase in experimental synthesis.

The face-centered orthorhombic TaC₀.₈₃₃ phase has been identified as thermodynamically stable at 0 K through cluster expansion calculations [4]. This phase is characterized by the ordered arrangement of carbon atoms and vacancies on the carbon sublattice, with lattice parameters a = 18.962 Å, b = 8.9219 Å, and c = 6.2879 Å. The formation of this ordered phase is driven by strong effective pair interactions between carbon atoms and vacancies in the second coordination shell, with interaction energies of approximately +30 meV per carbon site.

The hexagonal Ta₂C phase exhibits thermodynamic stability over the composition range TaC₀.₄₄ to TaC₀.₅ and is characterized by the anti-cadmium iodide crystal structure with space group P63/mmc [10]. This phase consists of hexagonal close-packed tantalum layers with carbon atoms occupying octahedral interstitial sites. The formation energy of Ta₂C is lower than that of TaC when referenced to the constituent elements, making it the stable phase at lower carbon concentrations.

The ζ-Ta₄C₃ phase represents a metastable configuration that is observed experimentally over the composition range TaC₀.₆₅ to TaC₀.₆₈ [10]. This phase is characterized by a trigonal crystal structure with space group R-3m and exhibits significant structural vacancy concentrations. The stability of this phase is attributed to the formation of favorable stacking sequences consisting of alternating face-centered cubic and hexagonal close-packed blocks.

Thermodynamic modeling has established the temperature-dependent stability relationships between these phases. The order-disorder transition temperature for the TaC₀.₈₃₃ phase has been estimated at 1780 K using mean-field theory, indicating that this ordered phase can be experimentally accessed under appropriate synthesis conditions [4]. The stability of the ζ-Ta₄C₃ phase over a wide temperature range from 300 K to 2400 K has been confirmed through experimental characterization and theoretical calculations.

Structural Transitions Under Extreme Conditions

The structural behavior of tantalum carbide under extreme conditions of high pressure and temperature has been extensively investigated, revealing remarkable stability and unique transition characteristics. High-pressure studies up to 120 GPa have demonstrated that TaC maintains its rock salt crystal structure without undergoing any structural phase transitions, indicating exceptional structural stability under extreme compression [12].

High-pressure high-temperature (HPHT) synthesis studies have shown that TaC can be successfully densified and consolidated under conditions of 5.5 GPa and temperatures up to 1400°C [13] [14]. These conditions result in significant microstructural modifications, including grain refinement, densification, and enhanced mechanical properties. The relative density of TaC reaches 97.7% under these conditions, with corresponding improvements in Vickers hardness to 21.0 GPa and fracture toughness to 7.4 MPa·m¹/² [13].

Advanced molecular dynamics simulations have revealed that anisotropic stresses under uniaxial compression along the [5] direction can significantly reduce the melting temperature of TaC. These studies have shown that such conditions can decrease the melting point by as much as 1000 K, bringing it within the typical working temperature range of rocket thrust nozzles [3]. The mechanical strength of TaC under these conditions is reduced by approximately 50% as the temperature approaches the reduced melting point, demonstrating severe deterioration of plastic mechanical properties.

Laser heating experiments at extreme temperatures have confirmed the congruent melting behavior of TaC, with the melting point determined to be 4041 K [15]. These studies have utilized spectral radiance measurements to account for the optical emissivity of TaC, which plays a fundamental role in the heat balance during extreme temperature exposure. The investigations have shown that TaC exhibits the lowest melting point among the tantalum-hafnium carbide solid solution series.

Ultra-high pressure consolidation studies at 7.7 GPa have demonstrated the effectiveness of extreme pressure for consolidating ultrahigh-temperature ceramics like TaC [16]. These conditions enable the achievement of near-theoretical density and improved mechanical properties even at relatively low processing temperatures. The application of extreme pressure facilitates the elimination of porosity and the formation of strong intergranular bonds.

Structural analysis under extreme conditions has revealed that the elastic properties of TaC exhibit temperature dependence, with the bulk modulus, Young's modulus, and shear modulus being reduced by approximately 20% in the temperature range approaching the melting point [3]. These changes in elastic properties contrast with the more dramatic reduction in plastic mechanical properties, indicating different underlying mechanisms for elastic and plastic deformation under extreme conditions.

UNII

4ZUXHGUFHH

Other CAS

51680-51-4

General Manufacturing Information

All other chemical product and preparation manufacturing
Primary metal manufacturing
Tantalum carbide (TaC): ACTIVE

Dates

Last modified: 04-14-2024

Explore Compound Types